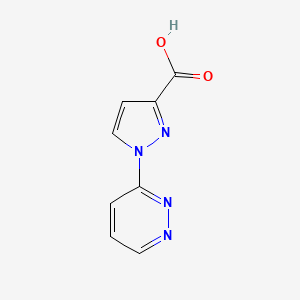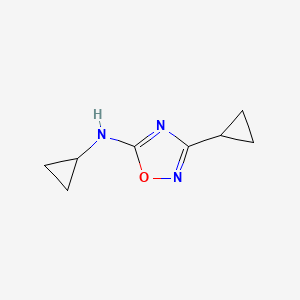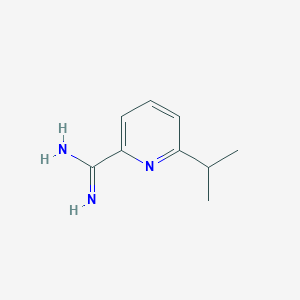
5,6-Dimethylpyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylpyrazine-2,3-dione: is a nitrogen-containing heterocyclic compound with a pyrazine ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, followed by intramolecular heterocyclization . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: the methods used in laboratory synthesis can potentially be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethylpyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo photorearrangement upon ultraviolet irradiation, leading to the formation of different products depending on the presence of moisture .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photorearrangement can lead to the formation of 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione or dimethylimidazolidinetrione .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dimethylpyrazine-2,3-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antiviral agents. These properties make it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, compounds related to this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to interact with specific biological targets makes them valuable in drug discovery .
Industry: In industry, this compound and its derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique chemical properties enable their use in various industrial applications .
Mécanisme D'action
The mechanism of action of 5,6-Dimethylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved in its biological effects are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5,6-Dimethylpyrazine-2,3-dione include other pyrazine derivatives such as 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, and 2,6-Dimethylpyrazine . These compounds share a similar pyrazine ring structure but differ in the position and number of substituents on the ring.
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the dione functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H6N2O2 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
5,6-dimethylpyrazine-2,3-dione |
InChI |
InChI=1S/C6H6N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3 |
Clé InChI |
UTUBKANYFIGQGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C(=O)N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)







![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)


